2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile
Description
Properties
IUPAC Name |
2-amino-5-oxopyrano[3,2-c]chromene-3,4,4-tricarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N4O3/c16-5-9-13(19)22-12-8-3-1-2-4-10(8)21-14(20)11(12)15(9,6-17)7-18/h1-4H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTXKKOZSLZRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C(C(=C(O3)N)C#N)(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component reaction, which includes an aldehyde, malononitrile, and 4-hydroxycoumarin. This reaction can be carried out in water, making it an environmentally friendly process. The reaction is often catalyzed by a cobalt-doped iron (III) tartrate complex, which enhances the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of reusable catalysts are likely to be employed to scale up the synthesis. The use of water as a solvent and the application of microwave irradiation are potential methods to improve efficiency and sustainability in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyranochromene derivatives, while reduction can produce reduced forms with altered functional groups. Substitution reactions can lead to a wide range of substituted pyranochromene compounds .
Scientific Research Applications
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by blocking cell cycle progression and promoting phosphatidylserine translocation to the membrane surface . The compound’s interaction with specific enzymes and receptors is also a key aspect of its mechanism of action, contributing to its diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrano[3,2-c]chromene Derivatives
Structural Features and Substituent Effects
Pyrano[3,2-c]chromene derivatives share a common fused bicyclic framework but differ in substituents, which critically influence their physicochemical and biological properties:
The tricarbonitrile derivative’s three cyano groups confer superior electronic anisotropy compared to mono- or dicyano analogs, making it a candidate for nonlinear optical (NLO) materials .
Crystallographic and Physicochemical Properties
Crystallographic studies reveal how substituents dictate packing and intermolecular interactions:
- The 4-methoxyphenyl derivative forms a 1:1 co-crystal with acetic acid via N–H⋯O hydrogen bonds, improving crystallinity .
- Ethyl carboxylate derivatives exhibit intramolecular N–H⋯O bonds and dihedral angles >80° between thiazole and chromene rings, influencing conformational stability .
- Elemental analysis of the tricarbonitrile derivative (e.g., C, 61.22%; H, 3.59%; N, 23.65%) aligns with calculated values, confirming purity .
Biological Activity
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile is a compound belonging to the pyranochromene family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C19H12N2O4
- Molecular Weight: 332.31 g/mol
- CAS Number: 333341-17-6
Biological Activity Overview
The biological activities of this compound include anti-inflammatory, anticancer, and antimicrobial properties. These effects are attributed to its ability to modulate various biochemical pathways and interact with cellular targets.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyranochromenes can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages. For instance, studies have shown that certain derivatives significantly reduce NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
2. Anticancer Properties
Pyranochromene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's structure allows it to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins. A notable study demonstrated that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines .
3. Antimicrobial Activity
The antimicrobial efficacy of pyranochromene derivatives has also been investigated. These compounds showed significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Study 1: Anti-inflammatory Effects
A study conducted by Siziani et al. (2022) evaluated the anti-inflammatory effects of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene derivatives on RAW 264.7 macrophages. The results indicated that these compounds significantly inhibited LPS-induced NO production in a dose-dependent manner.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2-amino-5-oxo derivative | 15 | Inhibition of iNOS |
| Control (Dexamethasone) | 10 | Glucocorticoid receptor agonism |
Study 2: Anticancer Activity
In another investigation by Tashrifi et al. (2020), the cytotoxic activity of various pyranochromene derivatives was assessed against breast cancer cells (MCF-7). The study found that one derivative had an IC50 value of 12 µM, indicating strong anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyranochromene derivative | MCF-7 | 12 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
The biological activities of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene are mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound inhibits key enzymes involved in inflammatory processes.
- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells by activating caspases.
- Membrane Disruption: Its amphiphilic nature allows it to disrupt microbial membranes.
Q & A
Basic Synthesis: What are the standard protocols for synthesizing 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile?
The compound is typically synthesized via multicomponent reactions (MCRs) involving 4-hydroxycoumarin, aldehydes, and alkyl nitriles. A widely used protocol employs BF₃·SiO₂ as a Lewis acid catalyst in ethanol under reflux, yielding derivatives in 80–90% efficiency. This method avoids hazardous solvents and enables recyclability of the catalyst . Traditional approaches also include using CH₃COONH₄ in refluxing ethanol, with reaction times ranging from 2–4 hours .
Advanced Synthesis: How can reaction conditions be optimized for greener and higher-yielding synthesis?
Green chemistry approaches using microwave irradiation (MWI) and sodium fluoride (NaF) as a catalyst in water have been developed. For example, NaF (10 mol%) under MWI (200 W) reduces reaction times to 15–25 minutes with yields >85%. This method eliminates organic solvents, simplifies purification (washing with H₂O and crystallization in MeOH), and improves atom economy . Experimental design tools like the Box–Behnken method can statistically optimize variables (catalyst loading, temperature, time) to maximize yield .
Basic Structural Characterization: What techniques are critical for confirming the molecular structure?
X-ray crystallography is the gold standard. SHELXL and OLEX2 are widely used for structure refinement, particularly for resolving hydrogen-bonding networks and supramolecular interactions. For example, hydrogen bonds (N–H⋯N and N–H⋯O) form [100] columnar structures in crystals, as confirmed by displacement ellipsoids and R-factor analysis . Complementary techniques include IR (C≡N stretch at ~2200 cm⁻¹), ¹³C NMR (carbonitrile signals at ~115–120 ppm), and mass spectrometry .
Advanced Structural Analysis: How are contradictions in crystallographic data resolved during refinement?
Discrepancies in thermal parameters or occupancy factors can arise from disorder or twinning. SHELXL’s TWIN/BASF commands model twinning, while PART instructions handle disorder. For example, hydrogen-bonded dimers in pyrano[3,2-c]chromene derivatives require careful adjustment of isotropic displacement parameters (Uiso) and restraint of bond lengths/angles to fit experimental data . High-resolution data (d-spacing < 0.8 Å) improves accuracy in electron density maps.
Basic Bioactivity Screening: What methodologies assess antimicrobial activity?
Antimicrobial efficacy is tested via minimum inhibitory concentration (MIC) assays against gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria. Derivatives like 2-amino-5-oxo-4-(p-tolyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile show MIC values as low as 0.0185 mg/mL, comparable to ampicillin. Protocols involve broth microdilution in 96-well plates, followed by optical density measurements at 600 nm .
Advanced Bioactivity: How is anti-HIV activity evaluated for pyrano[3,2-c]chromene derivatives?
Derivatives are tested against HIV-1 reverse transcriptase (RT) and protease enzymes. For example, fused chromene derivatives exhibit IC₅₀ values <10 μM in RT inhibition assays. Radiolabeled dNTP incorporation assays or fluorescence-based protease cleavage assays (using fluorogenic substrates like Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg) quantify inhibition. Cytotoxicity is concurrently assessed in MT-4 cells via MTT assays .
Basic Corrosion Inhibition: What experimental setups evaluate corrosion inhibition efficiency?
Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) in 1 M HCl are standard. EIS measures charge-transfer resistance (Rct), while PDP provides corrosion current density (icorr). For 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene derivatives, inhibition efficiencies reach 90% at 10⁻³ M, adhering to the Langmuir adsorption model. Surface characterization via SEM-EDS confirms inhibitor film formation .
Advanced Data Interpretation: How are contradictions in corrosion inhibition efficiency resolved?
Discrepancies between EIS and PDP data may arise from non-uniform adsorption or time-dependent film degradation. Cross-validation using inductively coupled plasma (ICP) spectroscopy quantifies Fe²⁺/Fe³⁺ ion dissolution, while AFM/XRD identifies surface roughness and crystallinity changes. For example, PY-H derivatives show 90% efficiency via PDP but 85% via EIS due to partial film desorption at high potentials .
Advanced Computational Modeling: What role do DFT calculations play in understanding reactivity?
Density functional theory (DFT) predicts reactive sites (e.g., amino and carbonyl groups) by analyzing Fukui indices and molecular electrostatic potential (MEP) maps. HOMO-LUMO gaps correlate with inhibition efficiency; lower gaps (e.g., 3.5 eV) indicate higher electron donation to metal surfaces. MD simulations further model adsorption dynamics on Fe(110) surfaces .
Methodological Challenges: How are byproducts minimized in multicomponent syntheses?
Byproducts like aldol adducts arise from competing Knoevenagel-Michael pathways. Using excess alkyl nitriles (1.5 equiv) and low temperatures (60°C) suppresses side reactions. Catalytic systems like ZnO nanoparticles (10–20 nm size) enhance regioselectivity via Lewis acid activation of aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
